Disperse Red 278

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

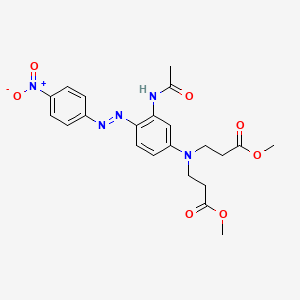

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-20-14-18(26(12-10-21(29)33-2)13-11-22(30)34-3)8-9-19(20)25-24-16-4-6-17(7-5-16)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMNHMLASYXHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069466 | |

| Record name | C.I. Disperse Red 278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61355-92-8 | |

| Record name | N-[3-(Acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61355-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061355928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-[3-(acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Red 278 chemical structure and properties

An In-depth Technical Guide to Disperse Red 278

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of C.I. This compound. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound or similar azo dyes.

Chemical Structure and Properties

This compound is a monoazo dye characterized by a nitro group on the diazo component and a complex tertiary amine on the coupler component. Its structure is responsible for its brilliant red shade and its affinity for hydrophobic fibers like polyester (B1180765).

Chemical Structure:

The IUPAC name for this compound is methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate. The structure consists of a 4-nitrophenylazo group linked to an N,N-disubstituted acetanilide.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 113386 | [3] |

| CAS Numbers | 68248-10-2, 61355-92-8 | [3][4][5][6][7] |

| EC Number | 262-732-9 | [3] |

| Molecular Formula | C₂₂H₂₅N₅O₇ | [3] |

| Molecular Weight | 471.46 g/mol | [3] |

| Chemical Class | Monoazo | [3] |

Table 2: Physicochemical and Application Properties of this compound

| Property | Value/Description | Citation |

| Appearance | Red powder / Red crystal powder | [2] |

| Primary Application | Dyeing and printing of polyester and its blends | [8] |

| Solubility | Low water solubility, designed for dispersion in an aqueous dye bath | [9] |

Table 3: Fastness Properties of this compound on Polyester Fabric

| Fastness Test | Grade (ISO Standards) | Citation |

| Light Fastness (Xenon) | 5 - 6 | [8] |

| Washing Fastness (Fading) | 5 | [2] |

| Washing Fastness (Staining) | 4 - 5 | [8] |

| Perspiration Fastness (Fading) | 5 | [1] |

| Perspiration Fastness (Staining) | 5 | [1] |

| Sublimation | 4 - 5 | [8] |

| Rubbing Fastness | 4 - 5 | [8] |

| Dry Heat Fastness (Fading) | 5 | [10] |

| Dry Heat Fastness (Staining) | 4 - 5 | [10] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-stage process involving the diazotization of an aromatic amine followed by an azo coupling reaction.[1][2]

Stage 1: Diazotization of 4-Nitroaniline (B120555)

This protocol describes the formation of the 4-nitrobenzenediazonium (B87018) salt.

-

Materials: 4-Nitroaniline (1.38 g, 0.01 mol), Concentrated Hydrochloric Acid (3 mL), Sodium Nitrite (B80452) (0.76 g, 0.011 mol), Distilled Water, Ice, Urea (B33335).

-

Procedure:

-

Suspend 1.38 g of 4-nitroaniline in a mixture of 3 mL of concentrated HCl and 5 mL of water in a 100 mL beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of 4-nitroaniline hydrochloride should form.

-

In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature strictly between 0-5 °C.[10] The addition should be done below the surface of the liquid to prevent the escape of nitrous fumes.

-

After the addition is complete, continue stirring for 15-20 minutes.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[10] If the test is negative, add a small amount of additional sodium nitrite solution.

-

Quench the excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative. The resulting pale yellow solution is the diazonium salt, which should be used immediately in the next stage.[10]

-

Stage 2: Azo Coupling Reaction

This protocol describes the reaction of the diazonium salt with the coupling component.

-

Materials: 4-nitrobenzenediazonium salt solution (from Stage 1), 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline (3.22 g, 0.01 mol)[11], Acetic Acid, Sodium Acetate (B1210297), Methanol, Distilled Water.

-

Procedure:

-

In a 250 mL beaker, dissolve 3.22 g of 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline in 20 mL of acetic acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Stage 1 to the coupling component solution with vigorous stirring.[12]

-

Maintain the temperature at 0-10 °C and a mildly acidic pH (4-5) by adding a saturated solution of sodium acetate as needed.[13]

-

A colored precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

Isolate the crude dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Purify the product by recrystallization from a suitable solvent such as an ethanol-water mixture.

-

Dry the purified dye in a vacuum oven at 60 °C.

-

Analytical Protocol: HPLC-PDA Analysis

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a standard method for the analysis and purity assessment of disperse dyes.[14][15]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile (B52724) with 0.1% Formic Acid

-

-

Gradient Elution:

-

0-2 min: 30% B

-

2-20 min: Linear gradient from 30% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 30% B

-

26-30 min: Re-equilibration at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

PDA Detection: Scan from 200-700 nm, with specific monitoring at the dye's λmax (maximum absorbance wavelength).

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 100 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute as necessary for analysis.

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a blank (acetonitrile) to establish a baseline.

-

Inject the prepared sample solution.

-

Acquire chromatograms and UV-Vis spectra.

-

The purity of the dye can be assessed by the peak area percentage of the main component. The identity can be confirmed by comparing the retention time and the UV-Vis spectrum with a reference standard.

-

Spectral Data Analysis

-

UV-Visible Spectroscopy: Azo compounds are known for their strong absorption in the visible region. This compound, being a red dye, is expected to have a maximum absorption wavelength (λmax) in the range of 480-520 nm in a suitable solvent like ethanol (B145695) or chloroform. This absorption is due to the π → π* electronic transition of the extended conjugated system involving the azo group and aromatic rings.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include:[8][16]

-

~3300 cm⁻¹: N-H stretching (from the acetamido group).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1730 cm⁻¹: C=O stretching (from the ester groups).

-

~1670 cm⁻¹: C=O stretching (from the amide group).

-

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1520, 1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

-

~1450 cm⁻¹: N=N stretching of the azo bond.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for definitive structural elucidation.[17][18][19]

-

¹H NMR: Signals for aromatic protons would appear in the downfield region (~7.0-8.5 ppm). The protons of the ethyl ester groups and the acetyl group would appear in the upfield region. The N-H proton of the amide would likely be a singlet in the downfield region.

-

¹³C NMR: Resonances for the aromatic carbons, carbonyl carbons (ester and amide), and aliphatic carbons would be observed in their characteristic chemical shift ranges.

-

Toxicological Profile and Biological Interactions

The toxicological profile of this compound has not been extensively studied. However, as an azo dye, its potential for metabolic activation into harmful compounds is a primary concern for health and safety.

Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in human intestinal microbiota.[20] This metabolic process breaks the dye molecule into its constituent aromatic amines. For this compound, this would release 4-nitroaniline and a substituted aniline (B41778) derivative.

-

4-Nitroaniline: This is a known toxic substance. Studies have indicated that p-nitroaniline is a metabolite of other azo dyes and can exhibit toxicity.[20]

-

General Azo Dye Toxicity: Many azo dyes are implicated as contact allergens.[9] The aromatic amines produced upon metabolism are often the primary cause of toxicity, with some being known or suspected carcinogens.[21][22] For instance, other disperse dyes like Disperse Red 1 have demonstrated cytotoxic and genotoxic effects in animal studies.[23][24]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]

- 4. CAS # 61355-92-8 (68248-10-2), this compound, C.I. 113386, 2-Acetamido-4-[bis[(2-methoxycarbonyl)ethyl]amino]-4'-nitroazobenzene - chemBlink [chemblink.com]

- 5. 分散红278 | this compound | CAS 61355-92-8 | Fluorescent Dye | 美国InvivoChem [invivochem.cn]

- 6. This compound, CasNo.61355-92-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline [dyestuffintermediates.com]

- 12. Azo coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. lcms.cz [lcms.cz]

- 15. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

- 18. researchgate.net [researchgate.net]

- 19. diva-portal.org [diva-portal.org]

- 20. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 22. Aminoazo dye-protein-adduct enhances inhibitory effect on digestibility and damages to Gastro-Duodenal-Hepatic axis | PLOS One [journals.plos.org]

- 23. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Disperse Red 278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Disperse Red 278 (C.I. 113386), a monoazo disperse dye. The document details the synthetic pathway, experimental protocols, and analytical characterization of this brilliant red dye, which finds applications in the dyeing and printing of polyester (B1180765) and its blended fabrics.[1]

Overview of this compound

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] Its chemical structure is characterized by a nitro-substituted diazonium component coupled to a substituted aniline (B41778) derivative. This structure imparts its characteristic brilliant red color and its suitability for dyeing hydrophobic fibers.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 113386 | [1] |

| CAS Number | 68248-10-2 | [1] |

| Molecular Formula | C₂₂H₂₅N₅O₇ | [1] |

| Molecular Weight | 471.46 g/mol | [1] |

| Appearance | Red Powder | [2] |

| Chemical Class | Monoazo | [1] |

Synthesis of this compound

The synthesis of this compound is a two-stage process that first involves the synthesis of the coupling component, followed by the diazotization of an aromatic amine and subsequent azo coupling.

Synthesis of the Coupling Component: 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline

The coupling component can be synthesized via a double Michael addition of 3-aminoacetanilide to methyl acrylate (B77674). This reaction adds two methoxycarbonylpropyl chains to the amino group of the aniline derivative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminoacetanilide (1 equivalent) in a suitable solvent such as methanol.

-

Michael Addition: To the stirred solution, add methyl acrylate (2.2 equivalents) and a catalytic amount of a base (e.g., triethylamine (B128534) or sodium methoxide).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline.

Synthesis of this compound

The final dye is synthesized through the diazotization of 4-nitroaniline (B120555) and its subsequent coupling with the previously synthesized coupling component.[1]

-

Diazotization of 4-Nitroaniline:

-

In a beaker, suspend 4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-nitrobenzenediazonium (B87018) chloride solution. The completion of the reaction can be checked using starch-iodide paper.[3]

-

-

Azo Coupling Reaction:

-

In a separate beaker, dissolve the synthesized 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline (1 equivalent) in a suitable solvent like glacial acetic acid or a mixture of an organic solvent and water.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the coupling component.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a brilliant red precipitate indicates the formation of this compound.

-

The pH of the reaction mixture can be adjusted to 4-5 by the addition of a sodium acetate solution to facilitate the coupling.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any unreacted salts and acids.

-

The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of DMF and water) to obtain the final product.

-

Dry the purified this compound in a vacuum oven at a moderate temperature.

-

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Table 2: Expected Characterization Data for this compound

| Technique | Expected Results |

| UV-Visible Spectroscopy | A strong absorption band in the visible region, typically between 490-520 nm, corresponding to the π → π* transition of the conjugated azo system. The exact λmax will depend on the solvent used.[4][5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for: N=N stretching (azo group) around 1400-1450 cm⁻¹; C=O stretching (ester and amide) around 1650-1750 cm⁻¹; N-O stretching (nitro group) around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric); C-N stretching and aromatic C=C stretching in the fingerprint region.[6][7][8][9] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons in the range of 7.0-8.5 ppm; Protons of the ethyl chains adjacent to the nitrogen and ester groups; Methyl protons of the ester and acetyl groups. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 471.46. Fragmentation patterns can provide further structural information. |

Diagrams

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discoveryjournals.org [discoveryjournals.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Disperse Red 278 (CAS Number: 68248-10-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and available safety information for the monoazo dye, Disperse Red 278. Due to the limited availability of in-depth experimental and biological data in the public domain, this guide also incorporates general characteristics and methodologies associated with disperse dyes to provide a broader context for research and development.

Physicochemical Properties

This compound is a synthetic organic colorant belonging to the monoazo class of dyes.[1] Its chemical structure is characterized by a single azo group (-N=N-) linking aromatic moieties. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 68248-10-2 | [1][2][3][4][5] |

| Alternate CAS Number | 61355-92-8 | [1] |

| C.I. Number | 113386 | [1] |

| Chemical Formula | C₂₂H₂₅N₅O₇ | [1][2][3] |

| Molecular Weight | 471.46 g/mol | [1][2] |

| Appearance | Red to brilliant red powder | [3] |

| Synonyms | C.I. This compound, Red C-4G, Red P-4G, beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester | [4][5] |

| Solubility | Very low in water |

Synthesis and Manufacturing

The synthesis of this compound follows a typical azo coupling reaction. The manufacturing process involves two primary steps: diazotization and coupling.[6]

-

Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline, to form the final this compound molecule.[6]

General Experimental Protocol for Azo Dye Synthesis

While a specific, detailed protocol for this compound is not publicly available, a general procedure for the synthesis of similar monoazo disperse dyes is as follows:

-

Dissolution of the Amine: The aromatic amine (e.g., 4-nitroaniline) is dissolved in a suitable acidic solution, such as hydrochloric acid.

-

Diazotization: The amine solution is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature to form the diazonium salt.

-

Preparation of the Coupling Component: The coupling agent is dissolved or suspended in a suitable solvent, often with the addition of a base to facilitate the reaction.

-

Coupling Reaction: The cold diazonium salt solution is added gradually to the prepared coupling component solution. The reaction mixture is stirred at a low temperature until the coupling is complete.

-

Isolation and Purification: The precipitated dye is collected by filtration, washed with water to remove unreacted starting materials and byproducts, and then dried.

Applications

The primary application of this compound is in the dyeing and printing of hydrophobic synthetic fibers.[6] Its non-ionic nature and low water solubility make it particularly suitable for:

-

Polyester (B1180765) fabrics .[2]

-

Polyester/cotton blended fabrics .[6]

-

Superfine polyester fibers .[6]

It is also reported to be used in the coloration of plastics and in cosmetic formulations.

General Experimental Protocol for High-Temperature Disperse Dyeing of Polyester

The following is a representative workflow for applying a disperse dye to polyester fabric:

-

Preparation of the Dye Bath: A dispersion of the dye is prepared by mixing the dye powder with a dispersing agent and water. The pH of the dye bath is typically adjusted to an acidic range (pH 4.5-5.5) using a suitable acid, such as acetic acid.

-

Dyeing Process: The polyester fabric is introduced into the dye bath at an initial temperature of approximately 60°C. The temperature is then gradually raised to around 130°C and held for a period of 45-60 minutes to allow for the diffusion of the dye molecules into the polymer matrix of the fibers.

-

Rinsing and After-treatment: After dyeing, the bath is cooled, and the fabric is thoroughly rinsed with water to remove any unfixed dye from the surface. A reduction clearing process may be employed to improve wash fastness.

References

- 1. This compound Red C-4G 200% Textile Disperse Dyes - this compound and Red C-4G [orienchem.en.made-in-china.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. 68248-10-2|this compound Red P-4G|Colorcom Group [colorcominternational.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Spectroscopic Analysis of Disperse Red 278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the disperse dye, Disperse Red 278 (C.I. 113386). While a thorough search of publicly available scientific literature and databases did not yield specific quantitative UV-Vis and NMR spectra for this compound, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for the analysis of this and similar monoazo disperse dyes.

Introduction to this compound

This compound is a monoazo dye characterized by its brilliant red shade.[1] It is primarily used for the dyeing and printing of polyester (B1180765) and polyester/cotton blended fabrics.[1] Its chemical structure and identifying information are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 113386 |

| CAS Number | 68248-10-2 |

| Molecular Formula | C₂₂H₂₅N₅O₇ |

| Molecular Weight | 471.46 g/mol |

| Chemical Class | Single Azo |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the color and electronic properties of dyes. The absorption of light in the visible region is responsible for the dye's color. For a red dye like this compound, maximum absorption (λmax) is expected in the blue-green region of the spectrum.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| Acetone | 490 - 520 | Data not available |

| Ethanol | 490 - 520 | Data not available |

| Chloroform (B151607) | 500 - 530 | Data not available |

Note: The expected λmax range is based on typical values for similar monoazo disperse dyes. The exact value can vary depending on the solvent and the specific electronic environment of the chromophore.

Experimental Protocol for UV-Vis Analysis

A general procedure for obtaining the UV-Vis absorption spectrum of a disperse dye is as follows:

-

Solvent Selection: Choose a suitable organic solvent in which the dye is soluble, such as acetone, ethanol, or chloroform. The solvent should be transparent in the visible region of the spectrum.

-

Preparation of Stock Solution: Accurately weigh a small amount of the dye (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for scanning (e.g., 350 - 700 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

-

Measurement:

-

Rinse a cuvette with the sample solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.5 |

| -N-CH₂- Protons | 3.5 - 4.5 |

| -O-CH₃ Protons | 3.6 - 4.0 |

| Acetyl -CH₃ Protons | 1.9 - 2.5 |

Note: These are estimated ranges based on the known structure of this compound and typical chemical shifts for similar functional groups. The exact shifts will depend on the solvent and the specific electronic environment within the molecule.

Experimental Protocol for NMR Analysis

The following is a general protocol for obtaining the NMR spectrum of a disperse dye:

-

Solvent Selection: Choose a deuterated solvent in which the dye is sufficiently soluble (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the dye sample in 0.5 - 0.7 mL of the deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be required.

-

If necessary, filter the solution to remove any particulate matter.

-

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

If required, acquire other spectra such as ¹³C NMR or 2D correlation spectra (e.g., COSY, HSQC) to aid in structure elucidation.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a disperse dye like this compound.

Caption: General workflow for the spectroscopic analysis of a disperse dye.

Conclusion

References

Solubility Profile of Disperse Red 278 in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Red 278 in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound, alongside qualitative solubility information for structurally related compounds.

Introduction to this compound

This compound is a monoazo dye used in the textile industry for dyeing polyester (B1180765) fabrics. Like other disperse dyes, it is characterized by its low water solubility and its ability to be finely dispersed in an aqueous medium for application to hydrophobic fibers. Understanding its solubility in various organic solvents is crucial for a range of applications beyond textiles, including in research and development for formulations, analytical method development, and material science.

Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, based on the general characteristics of disperse dyes and information available for structurally similar compounds such as Disperse Red 1, a qualitative solubility profile can be inferred.

Qualitative Solubility:

Disperse dyes are generally soluble in polar aprotic solvents and some polar protic solvents, as well as aromatic hydrocarbons. For instance, Disperse Red 1 is known to be soluble in ethanol, acetone, and benzene. It is also anticipated that this compound would exhibit solubility in solvents such as:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dimethylformamide (DMF)

-

Acetone

-

Ethanol

-

Toluene

-

Chloroform

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Molar Mass ( g/mol ) | Polarity Index | Solubility (g/L) at 25°C | Observations |

| Acetone | Ketone | 58.08 | 5.1 | ||

| Chloroform | Halogenated | 119.38 | 4.1 | ||

| Dimethylformamide (DMF) | Amide | 73.09 | 6.4 | ||

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 78.13 | 7.2 | ||

| Ethanol | Alcohol | 46.07 | 4.3 | ||

| Toluene | Aromatic HC | 92.14 | 2.4 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using a UV-Vis spectrophotometric method. This method is widely used for colored compounds due to its sensitivity and accuracy.

Objective: To quantify the solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

Methodology:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the chosen organic solvent. b. From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution. c. Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning the spectrum of one of the standard solutions. d. Measure the absorbance of each standard solution at the λmax. e. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.99.

-

Sample Preparation for Solubility Measurement: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation. b. Place the container in a thermostatically controlled shaker or water bath set at the desired temperature (e.g., 25°C). c. Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours to a day. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Measurement and Analysis: a. After reaching equilibrium, allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a pipette. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible 0.45 µm filter to draw the sample. c. Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded. d. Measure the absorbance of the diluted solution at the λmax. e. Using the equation from the calibration curve, calculate the concentration of the diluted solution. f. Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents. The provided experimental protocol and workflow diagram offer a clear and structured approach to generating reliable and reproducible solubility data.

Unveiling the Photophysical intricacies of Anthraquinone-Based Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone-based dyes, a class of compounds characterized by their core 9,10-dioxoanthracene structure, have garnered significant attention in various scientific and technological fields. Their applications span from traditional textile dyeing to advanced biomedical applications, including their use as fluorescent probes and photosensitizers in photodynamic therapy (PDT).[1] This guide provides an in-depth exploration of the core photophysical properties of these dyes, offering a valuable resource for researchers and professionals involved in their study and application, particularly in the realm of drug development.

Core Photophysical Properties

The photophysical behavior of anthraquinone (B42736) dyes is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the anthraquinone core. These modifications significantly influence the dye's absorption and emission characteristics, as well as its efficiency in undergoing key photophysical processes such as intersystem crossing and the generation of reactive oxygen species.

Absorption and Emission Spectra

The electronic absorption spectra of anthraquinone derivatives are characterized by bands in the UV and visible regions. The position of the maximum absorption wavelength (λmax) is highly sensitive to the presence of electron-donating or electron-withdrawing groups.[2] For instance, the introduction of amino groups, which are strong electron donors, typically leads to a red-shift (bathochromic shift) in the absorption spectrum.[3]

Many anthraquinone derivatives, especially those with amino or hydroxyl substituents, exhibit fluorescence.[4] The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[4] The Stokes shift, the difference between the absorption and emission maxima, is another important characteristic. Some novel anthraquinone fluorophores have been developed with promising large Stokes shifts.[1]

Table 1: Spectroscopic Properties of Selected Anthraquinone Dyes

| Compound | Substituent(s) | Solvent | λmax (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Anthraquinone | - | Ethanol | 251 | - | - | [5] |

| 1,4-Diaminoanthraquinone | 1,4-diamino | - | 440-490 | - | - | [6] |

| 1,4-bis(phenylamino)anthraquinone | 1,4-bis(phenylamino) | - | 480-540 | - | - | [6] |

| DRAQ5 | Proprietary | Solution | - | 697 (bound to DNA) | 0.003 | [7] |

| CyTRAK Orange | Proprietary | - | 510 | 610 | - | [7] |

| RBS3 | Novel Fluorophore | Deionized Water | 420 | 556 | - | [7] |

| CE8 | Novel Fluorophore | Deionized Water | 276 | 406 | - | [7] |

| NGA5 | Novel Fluorophore | Deionized Water | 298 | 480 | - | [7] |

Note: This table presents a selection of data. The photophysical properties of anthraquinone dyes can vary significantly with solvent polarity and other environmental factors.

Intersystem Crossing and Triplet State Formation

Upon absorption of light, a molecule is promoted to an excited singlet state (S1). From this state, it can return to the ground state (S0) via fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T1).[8] The efficiency of this process is known as the intersystem crossing quantum yield (ΦISC). For many anthraquinone derivatives, ISC is a highly efficient process.[9]

The triplet state is crucial for the application of anthraquinone dyes as photosensitizers. Its longer lifetime allows for interaction with other molecules, particularly molecular oxygen.

Table 2: Intersystem Crossing and Triplet State Properties of Anthraquinone Derivatives

| Compound | Intersystem Crossing Efficiency (ΦISC) | Triplet State Lifetime (τT) | Reference |

| 2-substituted 9,10-anthraquinone derivative | High (kISC = 2.5 x 10^12 s^-1) | - | [9] |

| Diamino anthraquinone derivatives | Decent ISC efficiency | ~2.5 µs | [3] |

| Monoamino anthraquinone derivatives | Negligible ISC | - | [3] |

Singlet Oxygen Generation

The excited triplet state of an anthraquinone dye can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), an electronically excited state of oxygen.[8] This process is a cornerstone of Type II photodynamic therapy. The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ).[10]

Table 3: Singlet Oxygen Quantum Yields of Anthraquinone-Based Photosensitizers

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| Diamino AQ derivatives | Up to 33.3% | - | [3] |

| DPPA (anthracene-functionalized) | 21.3% | Dichloromethane | [11] |

Experimental Protocols

Accurate characterization of the photophysical properties of anthraquinone-based dyes relies on standardized experimental protocols. Below are methodologies for key experiments.

Relative Fluorescence Quantum Yield Determination

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4][12]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Fluorescence-grade solvents

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G)

-

Sample of the anthraquinone dye

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the standard (Grad_std) and the sample (Grad_x).

-

Calculate the fluorescence quantum yield of the sample (Φx) using the following equation:[12]

Φx = Φstd * (Grad_x / Grad_std) * (ηx² / ηstd²)

Where:

-

Φstd is the known quantum yield of the standard.

-

ηx and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the dynamics of excited states, including the formation and decay of triplet states.[13][14]

Instrumentation:

-

Pump-probe transient absorption spectrometer, typically with a femtosecond or picosecond laser source.

-

The laser output is split into a "pump" beam and a "probe" beam. The pump beam excites the sample, and the probe beam, often a white-light continuum, measures the change in absorbance as a function of time delay between the pump and probe pulses.[15][16]

Procedure:

-

Sample Preparation: Dissolve the anthraquinone dye in a suitable solvent and place it in a cuvette. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.

-

Data Acquisition:

-

The pump pulse excites the sample.

-

The probe pulse passes through the excited sample at a specific time delay.

-

The change in absorbance of the probe light is measured.

-

This process is repeated for a range of time delays, from femtoseconds to nanoseconds or longer.[14]

-

-

Data Analysis: The resulting data is a 3D map of change in absorbance versus wavelength and time. Analysis of this data can reveal the lifetimes of excited singlet and triplet states, and the kinetics of intersystem crossing.[13]

Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (DPBF)

The generation of singlet oxygen can be monitored chemically using a probe that reacts specifically with ¹O₂. 1,3-Diphenylisobenzofuran (DPBF) is a common probe that is bleached upon reaction with singlet oxygen, leading to a decrease in its absorbance.[1][17][18]

Materials:

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., laser or filtered lamp)

-

Anthraquinone photosensitizer

-

1,3-Diphenylisobenzofuran (DPBF)

-

Suitable solvent (e.g., ethanol/water mixture, as DPBF is not soluble in pure water)[17]

Procedure:

-

Prepare a solution containing the anthraquinone photosensitizer and DPBF in the chosen solvent.

-

Measure the initial absorption spectrum of the solution, paying close attention to the characteristic absorbance peak of DPBF around 410-415 nm.[1][19]

-

Irradiate the solution with light of a wavelength that is absorbed by the photosensitizer but not by DPBF.

-

Measure the absorption spectrum at regular time intervals during irradiation.

-

Monitor the decrease in the absorbance of DPBF at its λmax. The rate of this decrease is proportional to the rate of singlet oxygen generation.

Visualizations: Pathways and Processes

Visual diagrams are indispensable tools for understanding the complex photophysical and photochemical processes involving anthraquinone-based dyes.

Caption: A simplified Jablonski diagram illustrating the key photophysical transitions for a photosensitizer.

Caption: Signaling pathway for Type II photodynamic therapy mediated by an anthraquinone photosensitizer.

Caption: A typical experimental workflow for evaluating the efficacy of an anthraquinone-based photosensitizer in vitro.

Conclusion

The photophysical properties of anthraquinone-based dyes are rich and tunable, making them highly valuable for a range of applications, especially in the biomedical field. A thorough understanding of their absorption, emission, intersystem crossing, and singlet oxygen generation capabilities is paramount for the rational design of new and improved fluorescent probes and photosensitizers for photodynamic therapy. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and professionals dedicated to advancing the science and application of these versatile compounds.

References

- 1. Detection of Singlet Oxygen Generation [bio-protocol.org]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. ifmmi.com [ifmmi.com]

- 4. benchchem.com [benchchem.com]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data [jove.com]

- 16. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scientificarchives.com [scientificarchives.com]

- 19. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Disperse Red 278: An In-Depth Technical Guide to its Mechanism of Action in Dyeing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action

The dyeing of polyester (B1180765) with Disperse Red 278 is a complex process governed by the principles of dispersion, adsorption, and diffusion. The non-ionic nature of the dye and the hydrophobic character of polyester fibers are central to this interaction. The overall mechanism can be conceptualized as the transfer of the dye from a solid dispersion in an aqueous medium to a solid solution within the fiber.

The process begins with the dispersion of the sparingly soluble this compound powder in water with the aid of dispersing agents. These agents ensure a fine and stable dispersion, preventing aggregation of dye particles. The dyeing process is typically carried out at high temperatures (around 130°C) and under pressure. The elevated temperature is crucial as it increases the kinetic energy of the dye molecules and swells the polyester fibers. This swelling action opens up the polymer structure, creating temporary channels that allow the dye molecules to penetrate the fiber.

Once at the fiber surface, the dye molecules are adsorbed. The driving force for this adsorption is the higher affinity of the non-polar dye molecules for the hydrophobic polyester fiber compared to the aqueous dye bath. Following adsorption, the dye molecules diffuse into the amorphous regions of the polyester fiber. Inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and hydrophobic interactions. As the fiber cools, the polymer chains return to a more compact state, physically entrapping the dye molecules within the matrix. This physical entrapment is a key reason for the good wash fastness of disperse dyes on polyester.

Physicochemical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is fundamental to comprehending its dyeing mechanism.

| Property | Value |

| C.I. Name | This compound |

| Chemical Class | Monoazo |

| Molecular Formula | C₂₂H₂₅N₅O₇ |

| Molecular Weight | 471.46 g/mol |

| CAS Number | 68248-10-2 |

| Manufacturing Method | Diazotization of 4-Nitrobenzenamine and coupling with 3-(N,N-Bis(3-methoxy-3-oxopropyl)amino)acetylaniline |

Experimental Protocols

The following sections detail the experimental methodologies used to characterize the dyeing mechanism of disperse dyes like this compound on polyester fibers.

Determination of Dye Uptake

The percentage of dye exhaustion from the dye bath onto the fiber is a critical parameter for evaluating dyeing efficiency.

Protocol:

-

Preparation of Dye Dispersion: A stock dispersion of this compound is prepared by pasting a known weight of the dye with a small amount of a dispersing agent and then diluting it with deionized water to a specific volume.

-

Dyeing Procedure:

-

A known weight of pre-scoured polyester fabric is introduced into a high-temperature, high-pressure dyeing apparatus.

-

The dye dispersion, along with a buffering agent to maintain a pH of 4.5-5.5 (typically with acetic acid), is added to the apparatus to achieve a specific liquor ratio (e.g., 1:50).

-

The temperature is raised to the desired dyeing temperature (e.g., 110°C, 120°C, 130°C) at a controlled rate (e.g., 2°C/min).

-

Dyeing is carried out for a specific duration (e.g., 30, 60, 90, 120 minutes).

-

-

Measurement:

-

After dyeing, the dye bath is cooled, and an aliquot of the residual dye liquor is taken.

-

The absorbance of the residual dye liquor is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

The concentration of the dye in the residual liquor is determined from a pre-established calibration curve.

-

-

Calculation: The percentage of dye exhaustion (%E) is calculated using the following formula: %E = [(C₀ - C₁) / C₀] * 100 where C₀ is the initial concentration of the dye in the bath and C₁ is the final concentration of the dye in the bath.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the dye bath and the amount of dye adsorbed onto the fiber at a constant temperature.

Protocol:

-

Dyeing at Equilibrium: A series of dyeing experiments are conducted at a constant temperature with varying initial dye concentrations. The dyeing time is extended to ensure that equilibrium is reached (typically 3-4 hours).

-

Measurement: The equilibrium concentrations of the dye in the dye bath ([D]s) and on the fiber ([D]f) are determined. [D]f can be calculated from the difference between the initial and final dye bath concentrations.

-

Isotherm Modeling: The experimental data are fitted to various adsorption isotherm models, such as the Langmuir, Freundlich, and Nernst models, to understand the nature of the dye-fiber interaction.

Dyeing Kinetics

The study of dyeing kinetics provides insights into the rate of dye uptake and the diffusion of the dye within the fiber.

Protocol:

-

Time-Varying Dyeing: Dyeing experiments are carried out at a constant temperature, and aliquots of the dye bath are withdrawn at different time intervals.

-

Measurement: The concentration of the dye in the aliquots is measured to determine the amount of dye adsorbed by the fiber at each time point.

-

Kinetic Modeling: The data are used to calculate the dyeing rate constant and the half-dyeing time (t₁/₂), which is the time required to achieve 50% of the equilibrium dye uptake.

Thermodynamic Parameters

Thermodynamic studies help to determine the spontaneity and nature of the dyeing process. Key parameters include the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°).

Protocol:

-

Equilibrium Dyeing at Different Temperatures: Dyeing experiments are performed to equilibrium at different temperatures (e.g., 110°C, 120°C, 130°C).

-

Calculation of Partition Coefficient (K): The Nernst partition coefficient is calculated at each temperature using the equilibrium concentrations of the dye in the fiber and the dye bath.

-

Calculation of Thermodynamic Parameters:

-

The standard affinity (Δμ°) is calculated from the partition coefficient.

-

The enthalpy of dyeing (ΔH°) is determined from the slope of a plot of ln(K) versus 1/T (van't Hoff equation). A negative ΔH° indicates an exothermic process.

-

The entropy of dyeing (ΔS°) is calculated from the relationship between Δμ°, ΔH°, and temperature. A positive ΔS° suggests an increase in randomness at the dye-fiber interface.

-

Quantitative Data (Illustrative)

Due to the lack of specific published data for this compound, the following tables present illustrative quantitative data based on the behavior of similar monoazo disperse dyes on polyester.

Table 1: Effect of Temperature on Dye Exhaustion (Illustrative)

| Temperature (°C) | Dyeing Time (min) | Dye Exhaustion (%) |

| 110 | 60 | 75 |

| 120 | 60 | 85 |

| 130 | 60 | 92 |

Table 2: Thermodynamic Parameters of Dyeing (Illustrative)

| Temperature (K) | Partition Coefficient (K) | Standard Affinity (Δμ°) (kJ/mol) | Enthalpy of Dyeing (ΔH°) (kJ/mol) | Entropy of Dyeing (ΔS°) (J/mol·K) |

| 383.15 | 50 | -15.8 | -25.5 | -25.3 |

| 393.15 | 40 | -15.1 | -25.5 | -26.4 |

| 403.15 | 32 | -14.4 | -25.5 | -27.5 |

Table 3: Fastness Properties of this compound

| Fastness Test | Standard | Rating |

| Light Fastness | ISO 105-B02 | 5-6 |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |

| Washing Fastness (Change) | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows in the dyeing process.

Caption: Mechanism of this compound dyeing on polyester fiber.

Caption: Experimental workflow for characterizing the dyeing mechanism.

Conclusion

The mechanism of action of this compound in dyeing polyester is a multi-step process driven by the dye's hydrophobic nature and the application of high temperatures. The dye's low water solubility necessitates its application as a fine dispersion, from which monomolecular dye species adsorb onto the polyester fiber surface and subsequently diffuse into the amorphous regions. The interactions within the fiber are primarily van der Waals forces and hydrophobic interactions, leading to the formation of a solid solution. While specific quantitative kinetic and thermodynamic data for this compound are limited, the experimental protocols and illustrative data presented in this guide provide a robust framework for understanding and investigating the dyeing behavior of this and similar disperse dyes. Further research to quantify these parameters for this compound would be beneficial for optimizing dyeing processes and ensuring consistent and high-quality coloration of polyester textiles.

In-depth Technical Guide: Toxicological Profile of Monoazo Disperse Dyes with a Focus on Disperse Red 278

Disclaimer: This technical guide provides a comprehensive overview of the toxicological profile of monoazo disperse dyes as a class. It is important to note that specific toxicological data for Disperse Red 278 (CAS: 68248-10-2, 61355-92-8; C.I. 113386), a monoazo dye with the chemical formula C22H25N5O7, is not extensively available in the public domain. Therefore, this guide extrapolates potential hazards based on the known toxicological properties of structurally related monoazo disperse dyes. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Monoazo Disperse Dyes

Monoazo disperse dyes are a significant class of synthetic colorants characterized by a single azo bond (-N=N-) and low water solubility.[1] They are primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[2][3] Their small molecular size and lipophilic nature facilitate their diffusion into the fiber matrix.[4] However, these same properties also raise toxicological concerns, as they can facilitate absorption through the skin.[4] The toxicological profile of monoazo disperse dyes is largely dictated by the nature of the aromatic amines that can be formed upon the reductive cleavage of the azo bond.[5][6]

Quantitative Toxicological Data

Comprehensive toxicological data for a wide range of monoazo disperse dyes is limited. The following tables summarize available data for some representative compounds. It is crucial to interpret this data in the context of the specific experimental conditions under which it was generated.

Table 1: Acute and Subchronic Toxicity of Selected Monoazo Disperse Dyes

| Dye Name | CAS Number | Test Species | Endpoint | Value | Reference |

| Disperse Red 1 | 2872-52-8 | Rat (oral) | LD50 | > 2000 mg/kg bw | [6][7] |

| Disperse Orange 1 | 2581-69-3 | Rat (oral) | LD50 | > 2000 mg/kg bw | [7] |

| General Azo Dyes | N/A | Rat (oral) | LD50 | Majority between 250 - 2000 mg/kg bw | [6][7] |

| Direct Dyes (Benzidine-based) | Various | N/A | Subchronic | Neoplastic and preneoplastic liver lesions | [8] |

Note: Data for direct dyes is included to highlight the toxicity of metabolites (benzidine) that can be formed from some azo dyes.

Table 2: Genotoxicity of Selected Monoazo Disperse Dyes

| Dye Name | Test System | Metabolic Activation (S9) | Result | Reference |

| Disperse Red 1 | Ames Test (S. typhimurium) | With & Without | Positive | [9] |

| Disperse Red 1 | Human Lymphocytes (Micronucleus) | N/A | Positive | [9] |

| Disperse Red 1 | HepG2 Cells (Micronucleus) | N/A | Positive | [9] |

| Disperse Orange 1 | Ames Test (S. typhimurium) | With & Without | Positive | [9] |

| Disperse Orange 1 | Human Lymphocytes (Micronucleus) | N/A | Positive | [9] |

| Disperse Orange 1 | HepG2 Cells (Micronucleus) | N/A | Positive | [9] |

| Disperse Blue 291 | HepG2 Cells (Comet Assay & Micronucleus) | N/A | Positive | [2] |

Table 3: Skin Sensitization Potential of Selected Monoazo Disperse Dyes

| Dye Name | Assay | Vehicle | EC3 Value (%) | Potency | Reference |

| Disperse Blue 106 | LLNA | AOO | 0.01 | Potent | [10] |

| Disperse Red 1 | Modified LLNA | N/A | 3 | Moderate | [11] |

| Disperse Orange 37 | Modified LLNA | N/A | 10 | Weak | [11] |

| Disperse Yellow 3 | Modified LLNA | N/A | >30 | Very Weak | [11] |

EC3: Estimated concentration needed to produce a three-fold increase in lymphocyte proliferation. LLNA: Local Lymph Node Assay. AOO: Acetone/Olive Oil.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

The bacterial reverse mutation test, or Ames test, is widely used to assess the mutagenic potential of chemicals.[12][13][14][15][16]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. These mutations serve as targets for potential mutagens. The test evaluates the ability of a substance to induce reverse mutations, restoring the functional capability of the bacteria to synthesize the essential amino acid and thus to grow on a minimal medium.[13][14]

Methodology:

-

Strains: A set of bacterial strains is selected to detect different types of mutations (e.g., base-pair substitutions and frameshifts). Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.[12]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254. This is crucial for detecting pro-mutagens that require metabolic activation.[13]

-

Exposure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.[14]

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with the top agar and plated.[14]

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-related increase in revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.[12]

Skin Sensitization: Local Lymph Node Assay (LLNA): BrdU-ELISA - OECD Guideline 442B

The LLNA is an in vivo assay used to assess the skin sensitization potential of a substance.[17][18][19][20][21] The BrdU-ELISA method is a non-radioactive alternative to the traditional LLNA.[17][19][21]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance as an indicator of a sensitization response. Increased proliferation is quantified by measuring the incorporation of 5-bromo-2-deoxyuridine (BrdU), a thymidine (B127349) analog, into the DNA of proliferating cells.[17][19][21]

Methodology:

-

Animals: Typically, female CBA/J or BALB/c mice are used.[17]

-

Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group.[19]

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.[17]

-

BrdU Administration: On day 5, all animals are injected with BrdU.[17]

-

Lymph Node Excision: On day 6, the animals are euthanized, and the draining auricular lymph nodes are excised.[19]

-

Cell Proliferation Measurement:

-

Data Analysis: The results are expressed as a Stimulation Index (SI), which is the ratio of the mean BrdU incorporation in the test group to that in the negative control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 1.6.[17][19] The EC3 value, the concentration that produces an SI of 3, is calculated to determine the sensitizing potency.[22][23]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for monoazo disperse dyes involves their metabolic activation to reactive intermediates that can cause genotoxicity and other adverse effects.

Azo Dye Metabolism and Carcinogenesis

The carcinogenicity of many azo dyes is not due to the parent compound but rather to the aromatic amines released upon reductive cleavage of the azo bond.[5][6] This process can occur in the liver and, significantly, by the intestinal microbiota.[5]

Caption: Metabolic activation pathway of azo dyes leading to carcinogenesis.

Experimental Workflow for Skin Sensitization Assessment

The assessment of skin sensitization potential typically follows a structured workflow, from initial screening to in vivo testing.

Caption: A typical experimental workflow for assessing the skin sensitization potential of a substance.

Conclusion

While a complete toxicological profile for this compound is not currently available, the data from other monoazo disperse dyes indicate several potential areas of concern. The primary toxicological endpoints of concern for this class of dyes are skin sensitization and genotoxicity, the latter being mediated by the metabolic activation of the parent dye to carcinogenic aromatic amines. The provided experimental protocols offer standardized methods for evaluating these risks. Further research is warranted to determine the specific toxicological properties of this compound and to fill the existing data gaps for the broader class of monoazo disperse dyes. This will enable a more accurate risk assessment for individuals exposed to these compounds in both occupational and consumer settings.

References

- 1. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities [mdpi.com]

- 2. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.mst.dk [www2.mst.dk]

- 4. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 8. Thirteen-week subchronic toxicity studies of Direct Blue 6, Direct Black 38, and Direct Brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potency and risk assessment of a skin-sensitizing disperse dye using the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the sensitising potential of various textile dyes using a biphasic murine local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nib.si [nib.si]

- 13. biosafe.fi [biosafe.fi]

- 14. laboratuar.com [laboratuar.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. PrimoVeNde [librarysearch.library.utoronto.ca]

- 20. oecd.org [oecd.org]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. rivm.nl [rivm.nl]

- 23. rivm.nl [rivm.nl]

Unraveling the Biodegradation of Disperse Red 278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and experimental methodologies behind the biodegradation of azo dyes, with a specific focus on Disperse Red 278. As the scientific community intensifies its efforts to find sustainable solutions for environmental remediation, understanding the microbial degradation of synthetic dyes is paramount. This document provides a comprehensive overview of the enzymatic pathways, key microbial players, and the analytical techniques required to study and engineer these bioremediation processes.

Introduction to Azo Dye Biodegradation

Azo dyes represent the largest class of synthetic colorants used in a multitude of industries, including textiles, printing, and cosmetics. Their chemical stability, while desirable for dyeing processes, poses a significant environmental challenge as they are recalcitrant to conventional wastewater treatment methods. The core of their structure is the azo bond (-N=N-), which is the primary target for microbial degradation.

The biodegradation of azo dyes is typically a two-stage process. The initial and rate-limiting step is the reductive cleavage of the azo bond, a reaction catalyzed by enzymes known as azoreductases. This process, which usually occurs under anaerobic or microaerophilic conditions, results in the decolorization of the dye and the formation of aromatic amines. While these amines are often colorless, they can be more toxic than the parent dye molecule. The second stage involves the aerobic degradation of these aromatic amines by various oxidoreductases, such as laccases and peroxidases, leading to their mineralization into less harmful compounds, carbon dioxide, and water.

Biodegradation Pathway of this compound

This compound is a monoazo dye with the chemical formula C₂₂H₂₅N₅O₇. Based on the general principles of azo dye biodegradation and the specific structure of this compound, a putative degradation pathway is proposed. The initial step involves the enzymatic cleavage of the azo bond by azoreductase, yielding two primary aromatic amine intermediates. Subsequently, these intermediates undergo further enzymatic modifications, such as deamination, hydroxylation, and ring cleavage, under aerobic conditions, ultimately leading to compounds that can enter central metabolic pathways.

Quantitative Data on Disperse Azo Dye Degradation

The efficiency of microbial degradation of disperse azo dyes is influenced by several factors, including the microbial species or consortium, pH, temperature, initial dye concentration, and the presence of co-substrates. The following tables summarize quantitative data from studies on the degradation of disperse red azo dyes by bacterial consortia, providing a comparative overview of their performance under different conditions.

Table 1: Decolorization Efficiency of Disperse Red Dyes by Bacterial Consortia

| Disperse Dye | Bacterial Consortium | Condition | Incubation Time (h) | Initial Dye Conc. (mg/L) | Decolorization (%) | Reference |

| Disperse Red 78 | Providencia rettgeri & Pseudomonas sp. | Microaerophilic | 18 | 100 | 98 | [1] |

| Disperse Red 78 | Providencia rettgeri & Pseudomonas sp. | Sequential microaerophilic/aerobic | 18 | 100 | 98 | [1] |

| Disperse Red 1 | Bacterial Consortium | Anaerobic | 60 | - | 80 | |